8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin
Description
Properties
Molecular Formula |
C10H6FNO5 |
|---|---|
Molecular Weight |
239.16 g/mol |
IUPAC Name |
8-fluoro-7-hydroxy-4-methyl-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H6FNO5/c1-4-2-7(13)17-10-5(4)3-6(12(15)16)9(14)8(10)11/h2-3,14H,1H3 |
InChI Key |
OMZXTLOUTPXCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)[N+](=O)[O-])O)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Hydroxy-4-Methylcoumarin (Precursor)
The synthesis of 7-hydroxy-4-methylcoumarin is a foundational step, typically achieved via Pechmann condensation:
- Reagents: Resorcinol and ethyl acetoacetate.
- Catalyst: Concentrated sulfuric acid (H2SO4).
- Conditions: The reaction mixture is cooled to 5°C to control exothermicity.
- Procedure:
- Mix 37 g resorcinol with 45 mL ethyl acetoacetate to form a smooth solution.
- Slowly add this solution to 0.15 L of concentrated H2SO4 cooled to 5°C, maintaining temperature below 10°C.
- Stir for 35 minutes, then pour into cold water to precipitate the product.
- Filter and dry to obtain 7-hydroxy-4-methylcoumarin with ~85% yield.
- Properties: Melting point ~192.5°C; molecular formula C10H8O3.
Nitration to Form 7-Hydroxy-4-Methyl-6-Nitrocoumarin and 7-Hydroxy-4-Methyl-8-Nitrocoumarin
Nitration introduces the nitro group at the 6- or 8-position of the coumarin ring, critical for the target compound.
- Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
- Conditions: Low temperature (0–10°C) to control regioselectivity and yield.
- Procedure:
- Dissolve 12 g of 7-hydroxy-4-methylcoumarin in 0.1 L H2SO4, cooled in an ice bath to keep temperature below 1°C.
- Prepare nitrating mixture by slowly adding 5 mL concentrated HNO3 to 15 mL concentrated H2SO4, also cooled.
- Slowly mix the two solutions, maintaining temperature below 20°C.
- Stir for 1 hour at room temperature with intermittent shaking.
- Pour into crushed ice, filter the precipitate, wash with cold water.
- Recrystallize from boiling ethanol to separate isomers:
- 7-hydroxy-4-methyl-8-nitrocoumarin (yield ~60%, mp 255°C).
- 7-hydroxy-4-methyl-6-nitrocoumarin (residual solid, mp ~260°C).
- Mechanism: Electrophilic aromatic substitution via nitronium ion (NO2+) attacking the activated coumarin ring, favoring the 8-position due to electronic effects but also producing the 6-nitro isomer.
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Mass (g/mol) |
|---|---|---|---|---|
| 7-Hydroxy-4-methyl-8-nitrocoumarin | 60 | 255 | C10H7NO5 | 221.17 |
| 7-Hydroxy-4-methyl-6-nitrocoumarin | Residual | 260-262 | C10H7NO5 | 221.17 |
Fluorination to Introduce the 8-Fluoro Substituent
While direct fluorination of nitrocoumarins is less commonly reported, fluorination typically involves:
- Approach: Electrophilic aromatic substitution or nucleophilic aromatic substitution on activated coumarin derivatives.
- Reagents: Selective fluorinating agents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or elemental fluorine under controlled conditions.
- Conditions: Mild temperatures to avoid decomposition; solvent choice critical (e.g., acetonitrile, dichloromethane).
- Notes: Fluorination at the 8-position may require prior activation or protection of other reactive sites; alternatively, fluorinated resorcinol derivatives can be used as starting materials to build the coumarin ring with fluorine already in place.
Due to the lack of direct literature on 8-fluoro-7-hydroxy-4-methyl-6-nitrocoumarin, a plausible synthetic route is:
- Start with 8-fluoro-7-hydroxy-4-methylcoumarin (prepared via Pechmann condensation using 4-fluororesorcinol).
- Perform nitration under controlled conditions to introduce the nitro group at the 6-position.
This stepwise approach ensures regioselective introduction of fluorine and nitro groups[general synthetic organic chemistry principles].
Reduction of Nitro Group to Amino Group (Optional Derivative Preparation)
For related derivatives such as 8-amino-7-hydroxy-4-methylcoumarin:
- Reagents: Iron powder, concentrated hydrochloric acid (HCl), ethanol.
- Conditions: Reflux at 90°C for 6 hours.
- Procedure:
- Mix 8-nitro-7-hydroxy-4-methylcoumarin with iron powder in ethanol and HCl.
- Heat under reflux with stirring.
- Filter the white precipitate formed, wash with cold water.
- Yield ~50%, melting point ~280°C.
- Mechanism: Reduction of nitro group to amino group via iron/HCl mediated electron transfer.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Pechmann condensation | Resorcinol + ethyl acetoacetate, H2SO4, 5-10°C | 7-Hydroxy-4-methylcoumarin | 85 | Temperature control critical |
| Nitration | HNO3/H2SO4 (1:3), 0–10°C | Mixture of 6- and 8-nitro-7-hydroxy-4-methylcoumarin | 60 (8-nitro) | Recrystallization separates isomers |
| Fluorination (proposed) | Fluorinating agent (e.g., Selectfluor), mild conditions | 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin (target) | Not directly reported | May require fluorinated precursor |
| Reduction (optional) | Fe powder, HCl, ethanol, reflux 90°C | 8-Amino-7-hydroxy-4-methylcoumarin | 50 | For amino derivative synthesis |
Research Findings and Notes
- The nitration step is highly sensitive to temperature; exceeding 10°C reduces yield and selectivity.
- The 8-nitro isomer is favored due to electronic effects on the coumarin ring.
- Fluorination strategies for coumarins often rely on precursor modification rather than direct electrophilic fluorination post-nitration.
- Reduction of nitro to amino groups is a standard method to diversify coumarin derivatives for pharmaceutical applications.
- Purification by recrystallization from ethanol is effective for isolating pure isomers.
- Spectral data (IR, melting points) confirm the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Synthetic Pathways for Nitrocoumarin Derivatives
The nitration of 7-hydroxy-4-methylcoumarin (1) produces both 6-nitro and 8-nitro isomers (2 and 3, respectively) (Fig. 1). This reaction involves nitronium ion (NO₂⁺) generation using concentrated HNO₃ and H₂SO₄ at ≤10°C . The nitro group predominantly occupies the 8-position due to steric and electronic factors, though minor 6-nitro products form at higher temperatures or prolonged reaction times .
Reaction Conditions :
-
Nitrating Agent : HNO₃ (15 mL) + H₂SO₄ (15 mL)
-
Temperature : ≤10°C
Table 1: Physical Properties of Nitrocoumarin Derivatives
| Compound | Melting Point (°C) | Molecular Formula | Molecular Mass |
|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | 192 | C₁₀H₈O₃ | 176.17 |
| 8-Nitro-7-hydroxy-4-methylcoumarin | 255–256 | C₁₀H₇NO₅ | 221.17 |
| 6-Nitro-7-hydroxy-4-methylcoumarin | 260–262 | C₁₀H₇NO₅ | 221.17 |
Fluorination Mechanisms
While fluorination of nitrocoumarins is not explicitly documented, analogous halogenation reactions in coumarins typically occur via electrophilic substitution. Fluorine introduction often requires fluorinating agents like Selectfluor® or HF-pyridine at activated positions (e.g., ortho/para to hydroxyl groups) . For 8-fluoro-7-hydroxy-4-methyl-6-nitrocoumarin, fluorination likely precedes nitration due to the electron-withdrawing nitro group deactivating the ring.
Plausible Fluorination Pathway :
-
Directed Fluorination : Fluorine substitutes at the 8-position of 7-hydroxy-4-methylcoumarin under acidic conditions.
-
Nitration : Subsequent nitration at the 6-position yields the target compound.
Challenges :
-
Competing nitration/fluorination regioselectivity.
-
Steric hindrance from the methyl group at position 4.
Reduction of Nitro Group
Nitro-to-amino reduction in nitrocoumarins is well-documented. For example, 8-nitro-7-hydroxy-4-methylcoumarin undergoes reduction with Fe/HCl in ethanol to form 8-amino-7-hydroxy-4-methylcoumarin .
Reaction Conditions :
-
Reducing Agent : Fe powder (8 g) + HCl (30 mL)
-
Solvent : Ethanol (20 mL)
-
Temperature : Reflux at 90°C for 6 hours
Expected Pathway for 6-Nitro Derivative :
6-Nitro-7-hydroxy-4-methylcoumarin → 6-Amino-7-hydroxy-4-methylcoumarin
Table 2: Reduction Kinetics
| Parameter | Value |
|---|---|
| Activation Energy (Eₐ) | 205 kJ/mol |
| Rate Constant (k) | 30 × 10⁻⁶ s⁻¹ |
Biological Activity and Stability
Nitrocoumarins exhibit anti-inflammatory and antibacterial properties . The nitro group enhances electrophilicity, facilitating interactions with microbial enzymes or inflammatory mediators . Fluorine’s electronegativity may further modulate bioavailability and target binding.
Key Stability Considerations :
-
pH Sensitivity : Hydroxyl and nitro groups render the compound unstable in alkaline conditions.
-
Thermal Decomposition : Melting points >250°C suggest high thermal stability .
Research Gaps and Recommendations
-
Synthetic Validation : Experimental confirmation of fluorination conditions for 8-fluoro derivatives.
-
Kinetic Studies : Detailed kinetic profiling of simultaneous nitration/fluorination.
-
Biological Screening : Anti-inflammatory and antimicrobial assays for fluoro-nitrocoumarins.
Scientific Research Applications
8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin involves its interaction with various molecular targets. Its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The antioxidant activity is due to its capacity to scavenge free radicals and inhibit lipid peroxidation . In fluorescence applications, the compound’s structure allows it to absorb UV light and emit visible light, making it useful as a fluorescent marker .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Position and Functional Group Analysis
The biological and chemical properties of coumarins are highly dependent on the position and nature of substituents. Below is a comparative analysis of 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin with key analogs:
Pharmacological and Biochemical Activities
Anti-Inflammatory Activity: 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin is hypothesized to exhibit anti-inflammatory effects similar to its acetylated analog (compound I in ), which showed 24.12% inhibition in carrageenan-induced edema . The fluorine atom may enhance COX-2 selectivity, as seen in docking studies of related compounds . In contrast, non-fluorinated analogs (e.g., 7-hydroxy-4-methyl-6-nitrocoumarin) show weaker activity due to reduced metabolic stability .
Enzyme Inhibition: Fluorinated coumarins like 6,8-Difluoro-7-hydroxy-4-methylcoumarin demonstrate strong inhibition of kinases and proteases, attributed to fluorine’s electronegativity and hydrophobic interactions . The mono-fluoro derivative (target compound) may exhibit intermediate potency.
Fluorescence Applications :
- The fluorine atom in 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin could enable its use as a fluorescent probe, similar to 6,8-difluoro analogs, which detect enzyme activities in real-time assays .
Physicochemical Properties
- Solubility : The nitro and hydroxyl groups increase polarity, but the methyl and fluorine groups enhance lipophilicity, balancing solubility in aqueous and organic media.
- Stability: Fluorine improves resistance to oxidative degradation compared to non-halogenated coumarins .
Biological Activity
8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its antimicrobial, anticancer, and antioxidant properties, as well as its mechanisms of action.
- Chemical Formula : C10H7FNO4
- Molecular Weight : 229.17 g/mol
- CAS Number : 1980075-33-9
Antimicrobial Activity
8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin has demonstrated significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to range from 4 to 31.2 µg/mL against different pathogens, indicating a promising potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 31.2 |
Anticancer Properties
Research has indicated that coumarin derivatives, including 8-fluoro variants, exhibit anticancer activity. For instance, studies on melanoma cells (B16-F10) showed that this compound could enhance melanogenesis and affect the expression of melanogenic enzymes such as tyrosinase. The compound's influence on signaling pathways like Wnt/β-Catenin and MAPK suggests a multifaceted role in cancer cell modulation .
Table 2: Effects on Melanogenesis in B16-F10 Cells
| Treatment Concentration (µM) | Melanin Content Increase (%) | Tyrosinase Activity Increase (%) |
|---|---|---|
| 25 | 15 | 20 |
| 50 | 30 | 35 |
| 100 | 50 | 60 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It was found to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes, which is crucial for protecting cells from oxidative stress. This activity suggests that it may have therapeutic potential in conditions associated with oxidative damage .
The mechanisms through which 8-fluoro-7-hydroxy-4-methyl-6-nitrocoumarin exerts its biological effects are complex and involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Signaling Pathway Modulation : It influences several signaling pathways critical for cell growth and differentiation, particularly those associated with cancer progression.
- Antioxidant Mechanisms : By scavenging free radicals and inhibiting lipid peroxidation, it protects cellular components from oxidative damage.
Case Studies
A notable study investigated the efficacy of various coumarin derivatives, including the nitro-substituted variants, in treating infections caused by resistant bacterial strains. The results indicated that compounds similar to 8-fluoro-7-hydroxy-4-methyl-6-nitrocoumarin showed enhanced activity compared to traditional antibiotics .
Another research focused on the anticancer potential of this compound in vitro, revealing significant cytotoxic effects against melanoma cells while sparing normal cells, highlighting its selective toxicity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Synthesis typically involves Fries rearrangement or nucleophilic substitution on pre-functionalized coumarin scaffolds. For example, intermediates like 6-chloroacetyl-7-hydroxy-4-methylcoumarins are critical in nitro group introduction . Alkoxy derivatives (e.g., 6- or 7-alkoxy-4-methylcoumarins) are synthesized via alkylation of hydroxyl precursors, requiring controlled pH and anhydrous conditions to avoid side reactions . The nitro group at position 6 may hinder reactivity due to steric and electronic effects, necessitating optimized stoichiometry and catalysts.
Q. How do pH and solvent conditions affect the fluorescence properties of 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin?
- Methodological Answer : Fluorescence intensity is pH-dependent due to the phenolic hydroxyl group's ionization (pKa ~4.9–7.8 in analogous coumarins). For example, 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU) shows maximal fluorescence at pH 5–8, while non-fluorinated analogs require higher pH . Researchers should use buffered solutions (e.g., phosphate or Tris buffers) and measure excitation/emission at 355/460 nm, adjusting pH to match the compound’s ionization state. Solvent polarity and proticity should also be standardized to minimize spectral shifts .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify absorption maxima (e.g., ~355 nm for hydroxycoumarins) and molar extinction coefficients .
- Fluorescence Spectroscopy : Quantify quantum yield and Stokes shift; compare with reference standards like DiFMU .
- NMR/Mass Spectrometry : Confirm substituent positions (e.g., fluorine at C8, nitro at C6) and purity. Use deuterated solvents (DMSO-d6 or CDCl3) for NMR and high-resolution MS for molecular ion validation .
Advanced Research Questions
Q. How does the nitro group at position 6 influence fluorescence quenching, and how can this be mitigated in enzymatic assays?
- Methodological Answer : The nitro group is a known fluorescence quencher due to electron-withdrawing effects. Researchers can:
- Compare Analogues : Use non-nitrated coumarins (e.g., 7-hydroxy-4-methylcoumarin) as controls to quantify quenching efficiency .
- Optimize Assay Conditions : Increase enzyme concentration or incubation time to enhance signal-to-noise ratios. For example, cytochrome P450 assays using chloro-methylcoumarins achieve sensitivity via substrate excess and kinetic monitoring .
Q. How should conflicting data on photostability or reactivity be resolved?
- Methodological Answer : Contradictions may arise from varying light sources, oxygen levels, or impurities. To address this:
- Standardize Protocols : Use calibrated light sources (e.g., xenon lamps) and inert atmospheres (N2/Ar) during photostability tests .
- HPLC-PDA Analysis : Monitor degradation products; impurities like 6-chloroacetyl intermediates (from synthesis) may alter results .
Q. What experimental designs are optimal for studying this compound’s interactions with biomolecules?
- Methodological Answer :
- Factorial Design : Vary pH, temperature, and biomolecule concentration to identify interaction drivers .
- Surface Plasmon Resonance (SPR) or ITC : Quantify binding constants (KD) for enzyme-substrate interactions.
- Molecular Docking : Use computational models (e.g., AutoDock) to predict binding sites, guided by structural analogs like 7-hydroxycoumarin .
Q. How can researchers link fluorescence data to theoretical frameworks (e.g., Förster resonance energy transfer)?
- Methodological Answer :
- FRET Pair Design : Use 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin as a donor/acceptor with compatible dyes (e.g., fluorescein). Calculate Förster distance (R0) using spectral overlap integrals .
- Quantum Mechanical Calculations : Apply density functional theory (DFT) to model excited-state behavior and validate experimental Stokes shifts .
Data Analysis and Reporting
- Statistical Validation : Use ANOVA or t-tests to compare fluorescence intensities across pH conditions, reporting p-values and confidence intervals .
- Controlled Replication : Repeat synthesis and assays ≥3 times to ensure reproducibility, especially for nitro-substituted coumarins prone to batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
